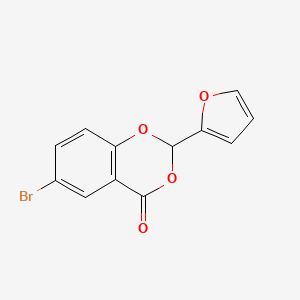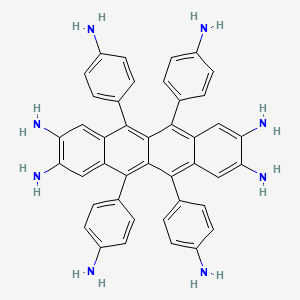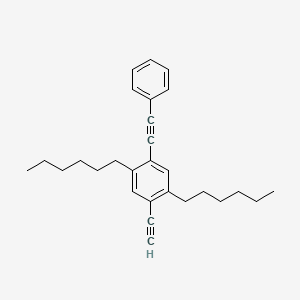
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound that features a bromine atom, a furan ring, and a benzodioxin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the bromination of a precursor compound followed by cyclization reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine: Another brominated compound with a furan ring, known for its potential anticancer activity.
2-(Furan-2-yl)-1,3-benzodioxole: A structurally similar compound without the bromine atom, used in organic synthesis.
Uniqueness
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is unique due to the presence of both the bromine atom and the benzodioxin structure, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
876891-26-8 |
|---|---|
Molekularformel |
C12H7BrO4 |
Molekulargewicht |
295.08 g/mol |
IUPAC-Name |
6-bromo-2-(furan-2-yl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H7BrO4/c13-7-3-4-9-8(6-7)11(14)17-12(16-9)10-2-1-5-15-10/h1-6,12H |
InChI-Schlüssel |
JMMMFXAKGHJQQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2OC3=C(C=C(C=C3)Br)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)




methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)



![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)


